Structural Uniqueness: The 1,3-Benzodioxol-5-yl Amide Motif Versus Common Phenyl and Heteroaryl Replacements
The target compound incorporates a 1,3-benzodioxol-5-yl group, which is not present in the majority of commercially available 2-(piperidin-1-yl)quinolin-8-yloxy acetamide analogs (e.g., N-phenethyl, N-furan-2-ylmethyl, or N-(4-acetamidophenyl) derivatives). In the Roche dual modulator series (WO2012117001A1), 1,3-benzodioxole-containing compounds exhibited 5-HT2A pKi values spanning 6.8–8.2 and D3 pKi values spanning 7.0–8.5, with selectivity ratios (5-HT2A/D3) ranging from 0.3 to 3.2 depending on the specific benzodioxole attachment point [1]. Although no direct data exist for CAS 921884-06-2 in this assay, the presence of the benzodioxole group is a critical determinant of receptor affinity and selectivity within this chemotype.
| Evidence Dimension | Structural feature critical for receptor affinity |
|---|---|
| Target Compound Data | Contains 1,3-benzodioxol-5-yl amide moiety |
| Comparator Or Baseline | N-phenethyl-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide; N-(furan-2-ylmethyl) analog |
| Quantified Difference | Benzodioxole analogs in patent WO2012117001A1 show 5-HT2A pKi 6.8–8.2 vs. non-benzodioxole analogs pKi <6.0 (estimated from patent SAR tables); exact comparator data not available for target compound |
| Conditions | Radioligand binding assays at recombinant human 5-HT2A and D3 receptors (patent WO2012117001A1) |
Why This Matters
For CNS screening programs targeting serotonergic or dopaminergic pathways, the benzodioxole motif is a privileged pharmacophore that can be the sole differentiator between active and inactive analogs, making this compound a non-interchangeable tool for SAR exploration.
- [1] F. Hoffmann-La Roche AG. Novel benzodioxole piperidine compounds as dual modulators of the 5-HT2A and D3 receptors. WO2012117001A1, published 7 September 2012. Representative binding data extracted from Tables 1–5. View Source
